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Compound of Interest

Compound Name: Tafluprost (free acid)-d4

Cat. No.: B1164686

Get Quote

Executive Summary
Tafluprost Acid (AFP-172) is the biologically active metabolite of the ester prodrug Tafluprost, a

fluorinated prostaglandin F2α (PGF2α) analog used in the management of open-angle

glaucoma. Upon corneal absorption, the isopropyl ester is hydrolyzed to the free acid, which

acts as a potent agonist for the FP prostanoid receptor.

Deuterated Tafluprost Acid (Tafluprost Acid-d4) serves as the critical internal standard (IS) for

the precise quantification of this metabolite in complex biological matrices (plasma, aqueous

humor). By incorporating four deuterium atoms—typically on the heptenoic acid side chain—

this isotopolog mimics the physicochemical behavior of the analyte while providing a distinct

mass signature (+4 Da) for mass spectrometry.

This guide details the chemical structure, physicochemical properties, and bioanalytical

workflows for Tafluprost Acid-d4, designed for researchers in pharmacokinetics and analytical

chemistry.

Chemical Architecture and Stereochemistry

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1164686#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164686?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The efficacy of Tafluprost Acid lies in its specific stereochemical configuration and the inclusion

of a difluoro-phenoxy moiety, which resists metabolic deactivation by 15-hydroxyprostaglandin

dehydrogenase (15-PGDH).

Structural Comparison
Analyte: Tafluprost Acid (AFP-172)

Internal Standard: Tafluprost Acid-d4[1]

Core Scaffold: Cyclopentane ring with two hydroxyl groups (cis-configuration relative to the

ring plane).

Alpha Chain: A heptenoic acid chain. In the d4 variant, four hydrogen atoms on this chain

(typically at the C3 and C4 positions) are replaced by deuterium.

Omega Chain: Contains the characteristic 15,15-difluoro-16-phenoxy substitution.

Molecular Specifications
Feature Tafluprost Acid (Analyte) Tafluprost Acid-d4 (IS)

Formula C₂₂H₂₈F₂O₅ C₂₂H₂₄D₄F₂O₅

Molecular Weight 410.45 g/mol 414.48 g/mol

Monoisotopic Mass 410.1905 Da 414.2156 Da

Key Modification None
Deuteration on α-chain (C3,

C4)

CAS Number 209860-88-8 N/A (Compound Specific)

Structural Visualization
The following diagram illustrates the relationship between the prodrug, the active acid, and the

deuterated standard.
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Structural Key Features
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Caption: Structural relationship showing the hydrolysis of the prodrug and the analogous nature

of the deuterated internal standard.

Physicochemical Properties[2][5][6][7][8]
Understanding the physicochemical behavior of Tafluprost Acid is prerequisite for successful

extraction and chromatography.

Solubility and Stability
Lipophilicity (LogP): ~3.9. The molecule is highly lipophilic due to the phenoxy ring and the

fluorinated alkyl chain.

Solubility: Practically insoluble in water; soluble in methanol, acetonitrile, and ethanol.

Acid Dissociation (pKa): ~4.8 (Carboxylic acid).

Implication: At physiological pH (7.4), it exists primarily as the carboxylate anion. For

extraction (LLE), acidification (pH < 3) is required to protonate the acid and drive it into the

organic phase.

The Deuterium Isotope Effect
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In Reverse-Phase Chromatography (RPLC), deuterated isotopologs can sometimes exhibit

slightly shorter retention times than their non-deuterated counterparts due to the slightly lower

lipophilicity of the C-D bond compared to the C-H bond.

Observation: For Tafluprost Acid-d4, this shift is typically negligible (< 0.1 min) but sufficient

to require careful window setting in MRM methods.

Co-elution: The IS must co-elute (or elute extremely close) to the analyte to effectively

compensate for matrix effects (ion suppression/enhancement) in the ESI source.

Bioanalytical Applications (LC-MS/MS)
The primary application of Tafluprost Acid-d4 is as an Internal Standard for quantitative

bioanalysis. The following protocol outlines a "self-validating" workflow.

Mass Spectrometry Conditions
Ionization Mode: Electrospray Ionization (ESI) – Negative Mode.

Reasoning: The carboxylic acid moiety deprotonates readily ([M-H]⁻), providing high

sensitivity. Positive mode is generally poor for acidic prostaglandins unless derivatized.

MRM Transitions:

Analyte (Tafluprost Acid):m/z 409.2 → 365.2 (Loss of CO₂) or 391.2 (Loss of H₂O).

Internal Standard (Tafluprost Acid-d4):m/z 413.2 → 369.2 (Loss of CO₂) or 395.2 (Loss of

H₂O).

Note: The transition m/z 409 → 309 (Loss of side chain/cleavage) is also observed in

some instruments. Always optimize collision energy (CE) for your specific platform.

Sample Preparation Workflow (LLE)
Due to the high protein binding (>99% to albumin) and low circulating concentrations (pg/mL

range), Liquid-Liquid Extraction (LLE) is superior to protein precipitation.
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Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Tafluprost Acid quantification.

Protocol Steps:

Aliquot: 200 µL human plasma.

Spike: Add 20 µL of Tafluprost Acid-d4 working solution (e.g., 1 ng/mL).
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Acidify: Add 200 µL 0.1% Formic Acid to protonate the analyte (neutralizing the charge to

increase organic solubility).

Extract: Add 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex 5 mins. Centrifuge.

Reconstitute: Evaporate supernatant under nitrogen; reconstitute in mobile phase.

Metabolic Stability & Pharmacokinetics
Tafluprost Acid is not metabolized by the Cytochrome P450 (CYP) system, avoiding common

drug-drug interactions. Instead, it undergoes Beta-Oxidation.

The Beta-Oxidation Pathway
The alpha chain (carboxylic acid end) is sequentially shortened by 2 carbons.

Tafluprost Acid (C22)

1,2-dinor-Tafluprost Acid (C20)

1,2,3,4-tetranor-Tafluprost Acid (C18)

Kinetic Isotope Effect (KIE)
If the deuterium atoms in Tafluprost Acid-d4 are located at C3/C4 (beta-position relative to the

carboxyl), they may induce a Primary Kinetic Isotope Effect during the second cycle of beta-

oxidation.

Significance: This makes the d4 analog metabolically distinct in in vivo studies, potentially

increasing its half-life compared to the non-deuterated form. However, for ex vivo analytical

use (where metabolism is quenched), this is irrelevant, and the d4 form remains a stable

standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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